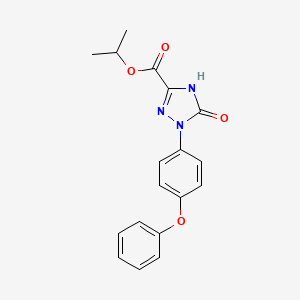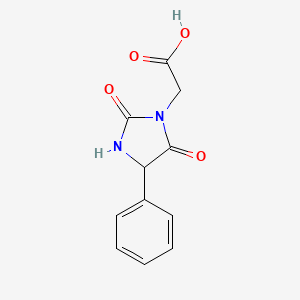
Isopropyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C18H17N3O4 . This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the phenoxyphenyl group and the isopropyl ester adds to its unique chemical structure .
Preparation Methods
The synthesis of Isopropyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves multiple stepsThe reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Isopropyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Isopropyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, leading to changes in their activity. The phenoxyphenyl group may enhance binding affinity and specificity, while the isopropyl ester may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Isopropyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Isopropyl 2,5-dihydro-5-oxo-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate: This compound has a methoxy group instead of a phenoxy group, which may affect its chemical properties and reactivity.
Isopropyl 2,5-dihydro-5-oxo-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate: This compound has a chlorophenyl group, which may influence its biological activity and toxicity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
1000574-97-9 |
|---|---|
Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
propan-2-yl 5-oxo-1-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C18H17N3O4/c1-12(2)24-17(22)16-19-18(23)21(20-16)13-8-10-15(11-9-13)25-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,20,23) |
InChI Key |
FGOOMFFLWIDLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)
![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)


![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)




![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)

![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)

